molecular formula C16H13FN4OS2 B10986948 N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B10986948
M. Wt: 360.4 g/mol
InChI Key: GJVIRFQNGHZPKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic hybrid featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group at position 5 and a thiazol-4-ylacetamide moiety at position 2. The Z-configuration of the imine bond (N–C=S) in the thiadiazole ring is critical for its stereoelectronic properties, influencing molecular interactions and biological activity. The 4-fluorophenyl group on the thiazole ring enhances lipophilicity and may improve pharmacokinetic parameters, such as membrane permeability.

Properties

Molecular Formula

C16H13FN4OS2

Molecular Weight

360.4 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C16H13FN4OS2/c17-11-5-3-9(4-6-11)14-18-12(8-23-14)7-13(22)19-16-21-20-15(24-16)10-1-2-10/h3-6,8,10H,1-2,7H2,(H,19,21,22)

InChI Key

GJVIRFQNGHZPKK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)CC3=CSC(=N3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes:: An efficient synthesis involves nucleophilic addition of 4-amino-3-mercapto-1,2,4-triazole derivatives to dibenzoylacetylene. This metal-free protocol yields 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines in excellent yields .

Chemical Reactions Analysis

Reactions::
  • The compound may undergo oxidation, reduction, and substitution reactions.
  • Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
  • Major products depend on reaction conditions and substituents.

Scientific Research Applications

Multifunctional Uses::
  • Chemistry: As a synthetic intermediate for novel compounds.
  • Biology: Potential as enzyme inhibitors (carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase activity).
  • Medicine: Anticancer, antimicrobial, and anti-inflammatory properties.
  • Industry: Drug design and development.

Mechanism of Action

Molecular Targets::
  • Specific interactions with various receptors.
  • Further studies needed to elucidate precise pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Name Core Structure Substituents Reported Activity Reference
Target Compound : N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide 1,3,4-Thiadiazole + Thiazole - 5-Cyclopropyl (thiadiazole)
- 4-Fluorophenyl (thiazole)
Not explicitly reported; inferred potential for cytotoxicity based on analogs
N-(4-Fluorophenyl)-2-((5-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-yl)thio)acetamide 1,2,4-Triazole + Thiophene - Thiophen-2-ylmethyl (triazole)
- 4-Fluorophenyl (acetamide)
Antimicrobial activity (e.g., bacterial/fungal inhibition)
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide 1,3,4-Thiadiazole (dihydro form) - 4-Acetyl
- 4-Fluorophenyl
Structural characterization via XRD; no explicit bioactivity reported
2-{(5Z)-2,4-Dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide Thiazolidinone + Chalcone - α,β-unsaturated ketone (chalcone)
- 4-Fluorophenyl
Potential anticancer activity due to chalcone-thiazolidinone synergy
N-(4-Fluorophenyl)-N-isopropyl-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide 1,3,4-Thiadiazole + Trifluoromethyl - Trifluoromethyl (thiadiazole)
- Isopropyl (amide)
Herbicidal activity (via inhibition of acetolactate synthase)

Key Observations:

Core Heterocycles: The target compound’s 1,3,4-thiadiazole-thiazole hybrid is distinct from triazole-thiophene () or thiadiazole-trifluoromethyl () analogs. Thiadiazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance target binding. The Z-configuration in the thiadiazole imine bond differentiates it from dihydro-thiadiazole derivatives (e.g., ), which lack conjugation and exhibit reduced planarity.

The 4-fluorophenyl group is a common pharmacophore in antimicrobial and anticancer agents, as seen in chalcone-thiazolidinone hybrids ().

Thiadiazole-containing compounds with trifluoromethyl groups () exhibit herbicidal activity, highlighting the scaffold’s versatility.

Biological Activity

N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, highlighting its therapeutic potential based on various research findings.

Chemical Structure and Properties

The compound has a molecular formula of C16H13FN4O2S2C_{16}H_{13}FN_{4}O_{2}S_{2} and a molecular weight of 360.4 g/mol. Its structure features a thiadiazole ring and a fluorophenyl group, which are significant for its biological activity.

PropertyValue
Molecular FormulaC16H13FN4O2S2C_{16}H_{13}FN_{4}O_{2}S_{2}
Molecular Weight360.4 g/mol
CAS Number1190246-59-3

Cytotoxicity

Research indicates that compounds containing the thiadiazole moiety exhibit diverse biological activities, including cytotoxic effects against various cancer cell lines. In a study evaluating the cytotoxicity of related compounds, it was found that certain derivatives showed significant growth inhibition in L929 fibroblast cells. The tested concentrations were 5.0 µg/mL and 10.0 µg/mL, with varying cell viability results indicating potential for further development in cancer therapeutics .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiadiazole derivatives have been reported to possess antibacterial and antifungal activities due to their ability to interfere with microbial cellular functions. Specific studies have shown that compounds similar to this compound can inhibit the growth of pathogenic bacteria and fungi .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The presence of both the thiadiazole and fluorophenyl groups enhances its reactivity with biological macromolecules, potentially leading to apoptosis in cancer cells or disruption of microbial cell membranes.

Case Studies

  • Cytotoxicity Evaluation : A study involving multiple thiadiazole derivatives demonstrated that compounds similar to this compound exhibited varying levels of cytotoxicity against L929 cells. The results indicated a dose-dependent response with significant inhibition observed at higher concentrations .
  • Antimicrobial Testing : Another study tested derivatives against common bacterial strains such as E. coli and S. aureus. The findings revealed that certain modifications to the thiadiazole ring enhanced antimicrobial efficacy, suggesting a structure-activity relationship worth exploring further .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.